molecular formula C31H40O10 B586004 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 CAS No. 1383325-07-2

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

Cat. No.: B586004
CAS No.: 1383325-07-2
M. Wt: 578.688
InChI Key: MGJMLMORVVDLIU-LTLZUEMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III. This compound is an intermediate used in the preparation of Cabazitaxel, a chemotherapy medication used to treat prostate cancer. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various scientific research applications.

Biochemical Analysis

Biochemical Properties

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 interacts with various enzymes and proteins. It is a precursor to the anti-cancer drug docetaxel (Taxotere) . The conversion of 10-Deacetyl-7,10-dimethoxy-Baccatin III to baccatin III involves the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a precursor to docetaxel . Docetaxel is known to inhibit cell division and proliferation by disrupting the microtubule network in cells .

Molecular Mechanism

At the molecular level, this compound is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase . This is a crucial step in the biosynthesis pathway of the anti-cancer drug docetaxel .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Given its role as a precursor to docetaxel, it is likely that its effects would be similar to those of docetaxel, which is known to have dose-dependent effects in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of docetaxel . This involves the action of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be transported and distributed in a similar manner to docetaxel .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be localized in similar subcellular compartments to docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 involves multiple steps, starting from natural sources like the yew tree (Taxus species). The compound is typically synthesized through a series of chemical reactions, including acetylation, deacetylation, and methoxylation. The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from yew tree needles, followed by purification and chemical modification. Techniques such as ultrasonic-assisted extraction and chromatographic separation are employed to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl-CoA for acetylation, and various organic solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include baccatin III and other derivatives, which are crucial intermediates in the synthesis of anti-cancer drugs like Cabazitaxel .

Scientific Research Applications

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Studying metabolic pathways in vivo using stable isotope labeling.

    Medicine: Intermediate in the synthesis of Cabazitaxel, used in cancer treatment.

    Industry: Used in the development of pharmaceuticals and as a standard in environmental pollutant detection

Comparison with Similar Compounds

Similar Compounds

    10-Deacetylbaccatin III: A precursor to the anti-cancer drug docetaxel.

    7-Epi-10-Deacetylbaccatin III: Another derivative with similar properties.

    10-Deacetylbaccatin V and VI: Other related compounds with slight structural differences.

Uniqueness

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic research and as a chemical reference standard. Its role as an intermediate in the synthesis of Cabazitaxel also highlights its importance in medicinal chemistry.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMLMORVVDLIU-LTLZUEMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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